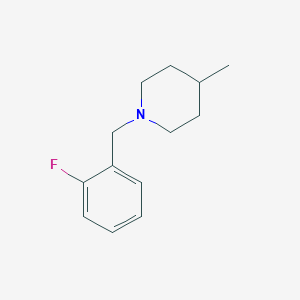

1-(2-Fluorobenzyl)-4-methylpiperidine

Description

Properties

Molecular Formula |

C13H18FN |

|---|---|

Molecular Weight |

207.29 g/mol |

IUPAC Name |

1-[(2-fluorophenyl)methyl]-4-methylpiperidine |

InChI |

InChI=1S/C13H18FN/c1-11-6-8-15(9-7-11)10-12-4-2-3-5-13(12)14/h2-5,11H,6-10H2,1H3 |

InChI Key |

TYDPVCNAEPKGLB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1)CC2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(2-Fluorobenzyl)-4-methylpiperidine

General Synthetic Strategy

The synthesis of this compound typically involves nucleophilic substitution reactions where a piperidine derivative is alkylated with a fluorobenzyl halide. The key steps include:

- Preparation or procurement of 4-methylpiperidine as the nucleophilic amine component.

- Reaction with 2-fluorobenzyl halide (commonly 2-fluorobenzyl bromide or chloride) under conditions favoring nucleophilic substitution at the benzyl position.

- Isolation and purification of the product.

This general approach is supported by the synthesis of related piperidine derivatives and benzylpiperidines documented in the literature and patents.

Specific Synthetic Routes

Nucleophilic Substitution Reaction

-

- 4-Methylpiperidine (amine nucleophile)

- 2-Fluorobenzyl bromide or chloride (alkylating agent)

-

- Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are preferred to enhance nucleophilicity.

- Base: A mild base such as potassium carbonate or sodium hydride may be used to deprotonate the amine and facilitate substitution.

- Temperature: Typically room temperature to moderate heating (25–80°C) depending on reactivity.

-

- The lone pair on the nitrogen of 4-methylpiperidine attacks the electrophilic benzylic carbon of the 2-fluorobenzyl halide, displacing the halide ion and forming the desired this compound.

-

- The reaction mixture is quenched, extracted, and purified by methods such as column chromatography or recrystallization.

Alternative Methods and Catalysis

Lewis acid catalysts such as metal salts (e.g., magnesium chloride, iron chloride) or metal alkoxylates can be employed to enhance reaction rates and yields in related piperidine alkylation reactions, as seen in analogous syntheses (e.g., pimavanserin intermediates).

Continuous flow reactors and automated systems have been reported to optimize nucleophilic substitution reactions for industrial scale synthesis, improving yield and reproducibility.

Synthetic Example (Hypothetical)

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-Methylpiperidine + 2-Fluorobenzyl bromide, K2CO3, DMF, 60°C, 6 h | Nucleophilic substitution reaction | 75–85 | Reaction monitored by TLC |

| 2 | Work-up: aqueous extraction, solvent removal | Isolation of crude product | — | Organic layer separated |

| 3 | Purification by silica gel chromatography | Pure this compound | 70–80 | Confirmed by NMR and MS |

Characterization and Analysis

Structural Confirmation

- Nuclear Magnetic Resonance Spectroscopy (NMR): Proton and carbon NMR confirm the substitution pattern on the piperidine ring and benzyl moiety.

- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight confirms the molecular formula C13H16FN.

- Infrared Spectroscopy (IR): Characteristic C–N stretching and aromatic C–F bond vibrations.

- Elemental Analysis: Confirms the presence and ratio of carbon, hydrogen, nitrogen, and fluorine.

Purity Assessment

- High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to assess purity.

- Melting point determination if the compound is solid.

Research Findings and Applications

While specific pharmacological data on this compound are limited, related piperidine derivatives have shown activity at neurotransmitter receptors such as dopamine and serotonin, suggesting potential neuropharmacological applications. The fluorine substitution is known to influence receptor binding affinity and metabolic stability.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Conditions | Catalysts/Additives | Yield Range (%) | Remarks |

|---|---|---|---|---|---|

| 1 | 4-Methylpiperidine + 2-Fluorobenzyl bromide | DMF, K2CO3, 60°C, 6 h | None or base only | 75–85 | Conventional nucleophilic substitution |

| 2 | Same as above | Solvent: Acetonitrile, room temp to 80°C | Lewis acids (MgCl2, FeCl3) | 80–90 | Catalyzed reaction for higher yield |

| 3 | Same as above | Continuous flow reactor, automated system | None or Lewis acid catalyst | Optimized for scale-up | Industrial synthesis optimization |

Chemical Reactions Analysis

1-(2-Fluorobenzyl)-4-methylpiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(2-Fluorobenzyl)-4-methylpiperidine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structure suggests it could be modified to develop new drugs with improved efficacy and safety profiles.

Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged to create products with specific characteristics.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)-4-methylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

4-Methylpiperidine in Dehydrogenation Reactions

4-Methylpiperidine (without the fluorobenzyl group) is a benchmark LOHC with 6.1 wt% hydrogen content. In catalytic dehydrogenation, iridium-based catalysts like 3@Al2O3-uncal achieve high turnover frequencies (TOF: 9,200 h⁻¹) and cumulative turnover numbers (TON: ~91,000 over 45 hours) at 350°C . The absence of the fluorobenzyl group simplifies dehydrogenation pathways, favoring aromatic products like 4-methylpyridine (P3) at lower flow rates (0.02–0.2 mL min⁻¹) .

1-(4-Bromobenzoyl)-4-methylpiperidine

This analog replaces the fluorobenzyl group with a bromobenzoyl moiety (MW: 282.18 g/mol). The bromine atom’s bulkier size and lower electronegativity compared to fluorine may reduce catalytic efficiency in dehydrogenation due to steric hindrance.

*Calculated based on structural formula.

Pharmacological Analogs

1-(1-Phenylcyclohexyl)-4-methylpiperidine

A phencyclidine (PCP) analog, this compound exhibits lower ataxia potency (0.05–2.15× PCP) and a smaller therapeutic index compared to PCP due to reduced CNS activity. The phenylcyclohexyl group’s hydrophobicity may limit bioavailability .

Rufinamide-Related Compound (1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide)

This anticonvulsant analog shares the 2-fluorobenzyl group but replaces piperidine with a triazole-carboxamide core. The triazole ring enhances hydrogen-bonding capacity, improving target binding in neurological applications .

Electronic and Steric Effects

- Fluorine vs. In contrast, bromine’s polarizability may hinder substrate diffusion in porous catalysts.

- Methyl Group Position : 4-Methylpiperidine derivatives show higher dehydrogenation selectivity to aromatic products (P3) compared to 3-methyl isomers, as steric effects at the 4-position favor planar transition states .

Research Findings and Implications

Catalytic Performance : Iridium catalysts with double-anchored ligands (e.g., 3@Al2O3-uncal ) outperform Pt/C or Pd/C in 4-methylpiperidine dehydrogenation, achieving TONs >90,000 . The fluorobenzyl group’s impact remains unexplored but could improve catalyst anchoring via fluorine-surface interactions.

Hydrogen Storage : 4-Methylpiperidine-based LOHCs produce high-purity H₂ (confirmed via Raman spectroscopy) with fuel cell compatibility, suggesting fluorobenzyl analogs could serve as H₂ carriers if dehydrogenation kinetics are optimized .

Q & A

Q. What are the key synthetic routes for preparing 1-(2-Fluorobenzyl)-4-methylpiperidine?

- Methodological Answer : A common approach involves nucleophilic substitution or alkylation reactions. For example, 4-methylpiperidine can react with 2-fluorobenzyl halides (e.g., bromide or chloride) in the presence of a base (e.g., sodium carbonate) to introduce the fluorobenzyl group. Solvents like dichloromethane or methanol are typically used, with reaction monitoring via TLC or HPLC. Similar methodologies are detailed in the synthesis of 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine, where pH control (maintained at ~9) and stepwise addition of reagents are critical . Purification often involves recrystallization or column chromatography.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C-F stretching at ~1100 cm⁻¹).

- ¹H/¹³C-NMR : Confirms the fluorobenzyl substitution pattern (e.g., aromatic proton splitting due to fluorine’s electronegativity) and piperidine ring conformation.

- Mass Spectrometry (EI-MS) : Validates molecular ion peaks and fragmentation patterns, as demonstrated in structurally related piperidine derivatives .

- Elemental Analysis : Cross-checks purity by comparing calculated vs. observed C/H/N ratios. Discrepancies may require repurification or alternative characterization .

Q. How should researchers prepare and store stock solutions of this compound for biological assays?

- Methodological Answer : Dissolve the compound in DMSO or methanol at 10 mM, aliquot into small volumes, and store at -20°C to avoid freeze-thaw degradation. For aqueous compatibility, use co-solvents like PEG-300 or Tween-80. Stability studies under varying pH (4–9) and temperature (4–37°C) are recommended to assess degradation kinetics. Storage guidelines for analogous compounds emphasize inert atmospheres and desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require higher temperatures.

- Catalysis : Palladium-based catalysts or phase-transfer agents (e.g., tetrabutylammonium bromide) can accelerate alkylation .

- Stoichiometry : A 1.2:1 molar ratio of 2-fluorobenzyl halide to 4-methylpiperidine minimizes side reactions.

- Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction time .

Q. How can contradictions between elemental analysis and spectral data be resolved?

- Methodological Answer : Discrepancies often arise from residual solvents or incomplete purification. For example, in benzoylpiperidine derivatives, recrystallization with methanol/water mixtures improved purity from 90% to >98% . Alternative techniques like HRMS or X-ray crystallography may validate structural integrity. If inconsistencies persist, consider isotopic labeling or 2D-NMR (e.g., HSQC, HMBC) to confirm connectivity .

Q. What strategies evaluate the biological impact of fluorobenzyl substitution in piperidine derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying substituents (e.g., electron-withdrawing groups on the benzyl ring) and compare bioactivity.

- Biological Assays : Test antibacterial efficacy via MIC (Minimum Inhibitory Concentration) assays, as done for sulfamoyl-piperidine-oxadiazole hybrids .

- Computational Modeling : Dock the fluorobenzyl moiety into target protein active sites (e.g., bacterial enzymes) to predict binding affinity using software like AutoDock .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer :

- Exothermic Reactions : Use jacketed reactors with controlled cooling to manage heat generation during alkylation.

- Purification at Scale : Replace column chromatography with fractional distillation or continuous crystallization.

- Regulatory Compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., methanol ≤3000 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.